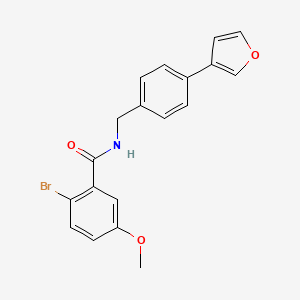
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a furan ring, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide typically involves a multi-step process. One common method starts with the bromination of 5-methoxybenzamide to introduce the bromine atom. This is followed by a Suzuki-Miyaura coupling reaction to attach the furan-3-yl group to the benzyl position. The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the bromine atom results in a hydrogen-substituted compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and furan ring play crucial roles in binding to these targets, which may include enzymes or receptors. The methoxy group can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(dibenzo[b,d]furan-3-yl)benzamide: Similar structure but with a dibenzofuran ring instead of a furan ring.
2-bromo-N-(4-(furan-3-yl)thiophen-2-yl)methylbenzene-1-sulfonamide: Contains a thiophene ring and a sulfonamide group.
Uniqueness
2-bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly affect its chemical reactivity and biological activity. The combination of the bromine atom, furan ring, and methoxy group provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-16-6-7-18(20)17(10-16)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRMOSSYRWHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2513991.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)
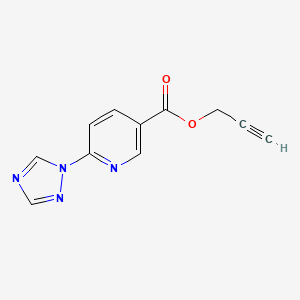
![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)
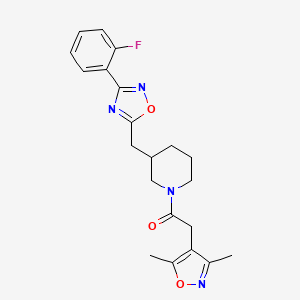
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
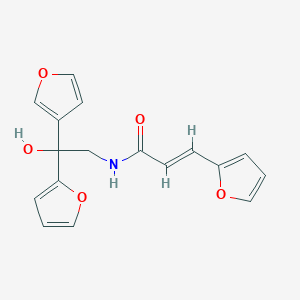
![3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2514004.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2514005.png)
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![N-(2-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2514010.png)

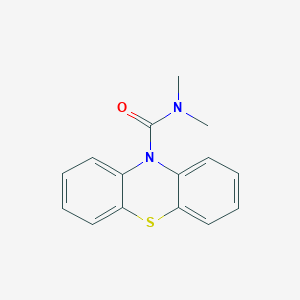
![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
